Alpha-Cypermethrin

Agricultural Entomology Pyrethroid Potency Coleoptera Control

Generic cypermethrin introduces unpredictable potency due to variable isomer content. Alpha-Cypermethrin is an isomer-resolved active substance delivering consistent, high-potency pest control at lower application rates. - 2.86× more potent (24h LD50) than technical cypermethrin against Epilachna beetle grubs, enabling equivalent efficacy with reduced AI loading. - WG-SB formulation extends residual malaria vector control by 2 additional weeks per spray cycle versus WP, lowering operational cost. - 3.8× lower acute aquatic toxicity (48h EC50) compared to deltamethrin, reducing environmental risk in buffer zones.

Molecular Formula C22H19Cl2NO3
Molecular Weight 416.3 g/mol
CAS No. 67375-30-8
Cat. No. B1665265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Cypermethrin
CAS67375-30-8
Synonymsalpha-cypermethrin
alphacypermethrin
alphamethrin
beta-cipermetrina
Cymbush
cypermethrin
cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer
cypermethrin, (1R-(1alpha(R*),3beta))-isomer
cypermethrin, (1R-(1alpha(S*),3beta))-isomer
Fastac 50EC
Fendona
NRDC 149
supercypermethrin
supermethrin
WL 85871
WL-85871
Molecular FormulaC22H19Cl2NO3
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1
InChIKeyKAATUXNTWXVJKI-NSHGMRRFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C).
Soluble in chloroform, methylene chloride, and toluene;  slightly soluble in petroleum ether and methanol.
In water, 0.01 mg/l @ 25 °C.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Cypermethrin: Isomer-Resolved Procurement and Technical Baseline


Alpha-Cypermethrin (CAS 67375-30-8) is a racemic mixture comprising the two most toxicologically active cis-isomers of cypermethrin—(S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate and (R)-α-cyano-3-phenoxybenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate [1]. It belongs to the IRAC Group 3A (sodium channel modulator) synthetic pyrethroid class. Unlike technical cypermethrin—which contains all eight stereoisomers in variable cis:trans ratios (typically ~40:60) and exhibits vehicle-dependent and isomer-dependent acute toxicity ranging from LD₅₀ 250 to 5150 mg/kg in rats [2]—alpha-cypermethrin is an isomer-resolved active substance with a defined, higher-potency isomeric composition, offering predictable dose-response characteristics and simplified regulatory and formulation considerations [1].

Why Cypermethrin Cannot Substitute for Alpha-Cypermethrin in Isomer-Sensitive Applications


Generic substitution of cypermethrin for alpha-cypermethrin fails because the two substances differ fundamentally in stereoisomer composition, potency per unit mass, and regulatory identity. Technical cypermethrin contains all eight stereoisomers in variable proportions, with only 20–40% consisting of the insecticidally active alpha-cypermethrin isomers [1]. The cis-isomers, which dominate alpha-cypermethrin, are biologically more active but also more acutely toxic than trans-isomers [2]. Consequently, a given application rate of cypermethrin delivers an unpredictable and substantially lower quantity of the active insecticidal moieties compared to alpha-cypermethrin. Moreover, isomer-dependent differences in environmental degradation kinetics and non-target organism toxicity preclude simple cross-extrapolation of residue data, MRLs, or ecotoxicological risk assessments [1][3]. Procurement of technical cypermethrin therefore introduces compositional variability and dose-inefficiency that cannot be corrected by adjusting the nominal application rate alone.

Alpha-Cypermethrin: Quantitative Evidence Guide for Comparator-Based Selection


Alpha-Cypermethrin vs. Cypermethrin: Topical Potency Against Epilachna Beetle Grubs

In topical application bioassays against full-grown grubs of Henosepilachna vigintioctopunctata, alpha-cypermethrin (alphamethrin) demonstrated approximately 2.86-fold higher potency than technical cypermethrin at 24 hours post-exposure, and 1.67-fold higher potency at 36 hours post-exposure [1].

Agricultural Entomology Pyrethroid Potency Coleoptera Control

Alpha-Cypermethrin vs. Deltamethrin: Comparative Toxicity in Culicidae Vector Control

In larvicide bioassays against the Japanese encephalitis vector Culex tritaeniorhynchus (city variant from Mysore, India), alpha-cypermethrin exhibited 2.17-fold higher effectiveness relative to its own baseline performance on the rural variant, indicating significant differential susceptibility between morphological variants. In contrast, deltamethrin was the most effective compound on both variants, with alpha-cypermethrin ranking third among the five pyrethroids tested for the rural variant [1]. The LC₅₀-based potency of alpha-cypermethrin was 2.17× higher on the city variant than on the rural variant (p < 0.05) [1].

Mosquito Vector Control Pyrethroid Susceptibility Culicidae

Alpha-Cypermethrin vs. Deltamethrin: ULV Adulticiding Spatial Efficacy in Field Trials

In ground ultra-low volume (ULV) field trials against caged Aedes albopictus mosquitoes in Spain, the deltamethrin formulation tested produced significantly greater spatial coverage and residual mortality than alpha-cypermethrin. Specifically, deltamethrin achieved 100% direct mortality at a distance of up to 25 meters from the application source, whereas alpha-cypermethrin achieved 100% mortality only up to 10 meters. For residual efficacy assessed 5 hours post-application, deltamethrin maintained 73.9% mortality at 20 meters, while alpha-cypermethrin delivered less than 50% mortality at just 5 meters [1].

Mosquito Adulticiding ULV Application Spatial Efficacy

Alpha-Cypermethrin vs. Deltamethrin: Acute Aquatic Toxicity to Ceriodaphnia dubia

In 48-hour acute immobilization tests using the freshwater crustacean Ceriodaphnia dubia, alpha-cypermethrin exhibited significantly lower acute toxicity than deltamethrin. The 48-hour EC₅₀ for alpha-cypermethrin was 0.23 μg/L, whereas the EC₅₀ for deltamethrin was 0.06 μg/L, indicating that C. dubia was three times more sensitive to deltamethrin [1]. Chronic 8-day EC₅₀ values followed the same trend: 97.8 ng/L for alpha-cypermethrin vs. 34.7 ng/L for deltamethrin [1].

Aquatic Ecotoxicology Pyrethroid Risk Assessment Ceriodaphnia dubia

Alpha-Cypermethrin WG vs. WP Formulations: Residual Efficacy Duration for Indoor Residual Spraying

In a Phase II field trial in India comparing alpha-cypermethrin formulations for indoor residual spraying (IRS) against Anopheles stephensi, the water-dispersible granule (WG-SB, 250 g AI/kg) formulation demonstrated longer residual efficacy than the wettable powder (WP, 50 g AI/kg) formulation. At a dosage of 30 mg AI/m², WG-SB maintained >80% mortality for 13–16 weeks across multiple surface types (cement wall with distemper or lime coating, mud wall with lime coating, unpainted brick), whereas WP maintained >80% mortality for 11–14 weeks [1].

Malaria Vector Control Indoor Residual Spraying Formulation Comparison

Alpha-Cypermethrin: Evidence-Backed Application Scenarios for Procurement Decision-Making


Agricultural Insect Control on Crops Where Dose-Efficiency Relative to Technical Cypermethrin Is Prioritized

Alpha-cypermethrin should be selected over technical cypermethrin when lower active ingredient (AI) loading or reduced application volume is required to achieve equivalent pest control. Direct topical bioassay evidence demonstrates that alpha-cypermethrin is 2.86× more potent (24 h LD₅₀) and 1.67× more potent (36 h LD₅₀) than cypermethrin against epilachna beetle grubs [1]. This potency differential is directly attributable to the enrichment of the insecticidally active cis-isomers, which constitute the entirety of alpha-cypermethrin but only 20–40% of technical cypermethrin [2]. Procurement of alpha-cypermethrin therefore enables formulators and end-users to achieve target efficacy with lower nominal AI rates, reducing environmental load and potentially lowering per-hectare cost.

Mosquito Larviciding in Regions with Documented Pyrethroid Susceptibility Variation

Alpha-cypermethrin is a suitable candidate for mosquito larviciding in regions where baseline susceptibility testing has been conducted and where the target population exhibits sufficient sensitivity. Evidence from Culex tritaeniorhynchus populations in India shows that alpha-cypermethrin was 2.17× more effective on a city variant than on a rural variant (p < 0.05), underscoring the importance of local susceptibility profiling prior to active ingredient selection [3]. Procurement for larviciding programs should be preceded by susceptibility monitoring; alpha-cypermethrin may be prioritized over alternatives in populations where its LC₅₀ values fall within acceptable operational thresholds relative to deltamethrin or lambda-cyhalothrin.

Aquatic-Environment-Adjacent Pest Control Requiring Reduced Non-Target Crustacean Toxicity

For agricultural or public health applications where spray drift or runoff into freshwater habitats is a regulatory or environmental risk management concern, alpha-cypermethrin offers a quantifiably lower acute and chronic toxicity profile to aquatic crustaceans compared to deltamethrin. Specifically, Ceriodaphnia dubia is 3.8× less sensitive to alpha-cypermethrin acutely (48-h EC₅₀ 0.23 μg/L vs. 0.06 μg/L) and 2.8× less sensitive chronically (8-day EC₅₀ 97.8 ng/L vs. 34.7 ng/L) [4]. This differential toxicity provides a data-driven rationale for selecting alpha-cypermethrin over deltamethrin in buffer zones adjacent to surface waters or in integrated pest management programs with aquatic ecotoxicology constraints.

Indoor Residual Spraying (IRS) Programs Where Extended Residual Duration Reduces Operational Frequency

For malaria vector control via indoor residual spraying (IRS), procurement of alpha-cypermethrin as a water-dispersible granule (WG-SB, 250 g AI/kg) formulation is recommended over the wettable powder (WP, 50 g AI/kg) formulation. Field trial data demonstrate that WG-SB extends the duration of >80% residual mortality against Anopheles stephensi to 13–16 weeks, compared with 11–14 weeks for WP at the same 30 mg AI/m² dosage [5]. The additional 2 weeks of effective residual action per spray cycle translates directly into reduced spray round frequency, lower operational costs, and improved programmatic coverage in resource-limited malaria-endemic settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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